1,3-Dibenzyloxy-2-propanol-d5: Physicochemical Profiling, Synthetic Utility, and Analytical Applications
1,3-Dibenzyloxy-2-propanol-d5: Physicochemical Profiling, Synthetic Utility, and Analytical Applications
Executive Summary
As drug development and proteomics research demand higher precision, isotopically labeled scaffolds have become indispensable. 1,3-Dibenzyloxy-2-propanol-d5 (CAS: 1189877-19-7) is the pentadeuterated isotopologue of the versatile glycerol derivative 1,3-Dibenzyloxy-2-propanol[1]. By incorporating five deuterium atoms along the aliphatic carbon backbone, this compound retains the exact macroscopic chemical reactivity of its unlabeled counterpart while providing a +5 Da mass shift[2]. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this compound in advanced polymer synthesis and mass spectrometry.
Physicochemical Profiling
The physical and chemical properties of 1,3-Dibenzyloxy-2-propanol-d5 dictate its behavior in both synthetic environments and biological matrices. The table below summarizes its quantitative data, drawing on both the deuterated specific values and the well-documented baseline metrics of its unlabeled analog[1][2][3][4].
| Property | Value | Reference / Note |
| IUPAC Name | 1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol | [2] |
| CAS Number | 1189877-19-7 | [1] |
| Molecular Formula | C₁₇H₁₅D₅O₃ | [1] |
| Molecular Weight | 277.37 g/mol | [1] |
| Physical State | Clear, pale-yellow oil | [1] |
| Boiling Point | 226–227 °C at 3 mmHg | Extrapolated from unlabeled[3] |
| Density | ~1.103 g/mL at 20 °C | Extrapolated from unlabeled[3] |
| Flash Point | 110 °C (Closed Cup) | Extrapolated from unlabeled[3] |
| Topological Polar Surface Area | 38.7 Ų | [2] |
| LogP (Lipophilicity) | 2.78 | Extrapolated from unlabeled[4] |
Mechanistic Reactivity & Structural Scaffolding
1,3-Dibenzyloxy-2-propanol-d5 serves as an orthogonally protected C3 building block. The two primary hydroxyl groups are masked as benzyl ethers, leaving the secondary C2-hydroxyl group sterically accessible for targeted nucleophilic functionalization[5].
The Causality of the Protection Strategy: Benzyl ethers are selected for this scaffold because they are chemically inert to strong bases and nucleophiles. This allows researchers to subject the C2-OH to harsh alkylation or esterification conditions without risking the polymerization or degradation of the glycerol backbone. Once the C2 position is successfully functionalized, the benzyl groups can be cleanly and selectively cleaved via Palladium-catalyzed hydrogenolysis. This orthogonality is what makes the compound a premier precursor for complex macromolecular architectures[5].
Kinetic Isotope Effect (KIE): The substitution of hydrogen for deuterium at the C1, C2, and C3 positions strengthens the carbon-isotope bonds. While this does not alter the compound's performance in standard benchtop synthesis, it significantly enhances its metabolic stability against enzymatic degradation (e.g., cytochrome P450 oxidation) if the downstream derivatives are used for in vivo pharmacokinetic tracking.
Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but self-validating systems . The following workflows incorporate critical analytical checkpoints to ensure data integrity.
Protocol 1: Synthesis of Deuterated Glycerol-Derived Oligocarbonates
This workflow adapts the synthesis of cell-penetrating molecular transporters used for siRNA delivery[5], utilizing the -d5 variant to create mass-traceable polymers.
Step 1: C2-OH Alkylation
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Action: React 1,3-Dibenzyloxy-2-propanol-d5 with an alkyl halide (e.g., carrying a protected guanidinium group) in the presence of sodium hydride (NaH) and DMF.
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Causality: NaH deprotonates the secondary alcohol, creating a strong alkoxide nucleophile that attacks the alkyl halide. The benzyl groups protect the primary alcohols from competing reactions.
Step 2: Palladium-Mediated Hydrogenolysis
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Action: Dissolve the intermediate in methanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite.
-
Causality: H₂ gas adsorbs onto the palladium surface, selectively reducing the benzyl-oxygen bonds to yield toluene and the free primary diol.
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Self-Validation Checkpoint: Perform ¹H-NMR on the crude product. The complete disappearance of aromatic protons (7.2–7.4 ppm) validates total deprotection. Proceeding without this confirmation risks incomplete polymerization in the next step.
Step 3: Phosgenation and Polymerization
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Action: React the purified diol with triphosgene in the presence of a non-nucleophilic base (e.g., DIPEA) to form a cyclic carbonate monomer, followed by ring-opening polymerization[5].
Workflow for synthesizing deuterated glycerol-derived oligocarbonates.
Protocol 2: LC-MS/MS Quantification Workflow
Because of its +5 Da mass shift, 1,3-Dibenzyloxy-2-propanol-d5 is an optimal internal standard (IS) for quantifying unlabeled glycerol derivatives in biological matrices.
Step 1: Matrix Spiking
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Action: Spike a known, constant concentration of the -d5 IS into every plasma or tissue homogenate sample prior to extraction.
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Causality: Adding the IS at the very beginning ensures it undergoes the exact same physical losses and extraction efficiencies as the target analyte.
Step 2: Liquid-Liquid Extraction (LLE)
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Action: Extract the analytes using a non-polar solvent (e.g., dichloromethane or chloroform)[1]. Vortex, centrifuge, and evaporate the organic layer to dryness.
Step 3: LC-MS/MS Analysis (MRM Mode)
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Action: Reconstitute and inject into the LC-MS/MS. Monitor the specific precursor-to-product ion transitions for both the unlabeled analyte (M) and the IS (M+5).
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Self-Validation Checkpoint: Monitor the absolute peak area of the -d5 IS across all injections. A consistent area (±15% variance) validates that extraction efficiency and matrix ion-suppression are stable. A sudden drop in the IS area flags a failed extraction or severe matrix interference, invalidating that specific sample run.
LC-MS/MS quantification workflow utilizing the -d5 variant as an internal standard.
Applications in Drug Development
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siRNA Delivery Vehicles: The development of non-viral vectors for siRNA delivery is hampered by toxicity and instability. Glycerol-derived oligocarbonates synthesized from this scaffold act as highly biocompatible, cell-penetrating molecular transporters[5]. The -d5 variant allows researchers to trace the in vivo degradation of these polymers using mass spectrometry without the regulatory and safety burdens of radiolabeling.
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Antiviral Intermediates: The unlabeled scaffold is a documented precursor to antiviral agents. It binds to carbohydrate ligands on cell surfaces, trapping viruses in hydrophobic environments and inhibiting ganciclovir phosphorylation[3][6]. The deuterated version is critical for studying the pharmacokinetics of these antiviral derivatives.
Safety, Handling, and Storage
Despite its utility, 1,3-Dibenzyloxy-2-propanol-d5 requires stringent laboratory safety protocols:
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Storage: Store at Room Temperature (RT) in a tightly closed container[1]. For long-term preservation of chemical integrity, refrigeration is often recommended to prevent slow oxidation of the ether linkages[7].
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Hazards: Classified under Storage Class 10 (Combustible liquids) and WGK 3 (high water hazard)[3].
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PPE: Handling requires chemical-resistant gloves, tightly fitting safety goggles (eyeshields), and a multi-purpose combination respirator cartridge if aerosols or vapors are generated[3].
References
- Sigma-Aldrich. "1,3-Dibenzyloxy-2-propanol 97% - Properties and Safety Information." Sigma-Aldrich Product Catalog. URL: https://www.sigmaaldrich.com
- US Biological. "1,3-Dibenzyloxy-2-propanol-d5 - Data Sheet (CAS 1189877-19-7)." US Biological Life Sciences. URL: https://www.usbio.net
- Guidechem. "1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol Physical and Chemical Properties.
- PubChem. "1,3-Bis(benzyloxy)propan-2-ol - Chemical and Physical Properties." National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/247614
- Cooley, C. B., et al. "Guanidinium-Rich, Glycerol-Derived Oligocarbonates: A New Class of Cell-Penetrating Molecular Transporters That Complex, Deliver, and Release siRNA." Journal of the American Chemical Society, National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2756049/
- ChemicalBook. "1,3-BIS(BENZYLOXY)-2-PROPANOL Applications and Synthesis." ChemicalBook Database. URL: https://www.chemicalbook.com
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